1-[(1-Ethyl-1H-imidazol-2-YL)methyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[(1-Ethyl-1H-imidazol-2-YL)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both imidazole and triazole rings. These structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Ethyl-1H-imidazol-2-YL)methyl]-1H-1,2,3-triazol-4-amine typically involves the formation of the imidazole and triazole rings followed by their coupling. One common method includes the cyclization of amido-nitriles to form substituted imidazoles . The reaction conditions often involve mild temperatures and the use of catalysts such as nickel . Another approach involves the use of N-heterocyclic carbenes as both ligands and organocatalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Ethyl-1H-imidazol-2-YL)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole and triazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the rings.
Scientific Research Applications
1-[(1-Ethyl-1H-imidazol-2-YL)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(1-Ethyl-1H-imidazol-2-YL)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The imidazole and triazole rings can bind to various enzymes and receptors, modulating their activity. This interaction can affect different biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole and triazole derivatives, such as:
- 1-[(1-Methyl-1H-imidazol-2-YL)methyl]-1H-1,2,3-triazol-4-amine
- 1-[(1-Propyl-1H-imidazol-2-YL)methyl]-1H-1,2,3-triazol-4-amine
Uniqueness
What sets 1-[(1-Ethyl-1H-imidazol-2-YL)methyl]-1H-1,2,3-triazol-4-amine apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the imidazole ring can affect the compound’s binding affinity to molecular targets and its overall stability .
Properties
Molecular Formula |
C8H12N6 |
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Molecular Weight |
192.22 g/mol |
IUPAC Name |
1-[(1-ethylimidazol-2-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H12N6/c1-2-13-4-3-10-8(13)6-14-5-7(9)11-12-14/h3-5H,2,6,9H2,1H3 |
InChI Key |
LPCHYDSBGCDQKY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1CN2C=C(N=N2)N |
Origin of Product |
United States |
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